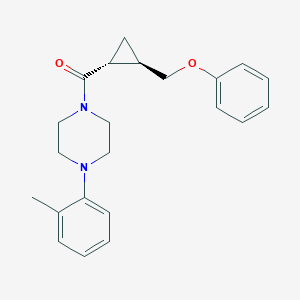

Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-

Propiedades

Número CAS |

102617-04-9 |

|---|---|

Fórmula molecular |

C22H26N2O2 |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone |

InChI |

InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1 |

Clave InChI |

PMXTYGZLJXSQSH-AZUAARDMSA-N |

SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |

SMILES isomérico |

CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |

SMILES canónico |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |

Otros números CAS |

102617-04-9 |

Sinónimos |

Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans- |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-metil-5-hidroxitriptamina generalmente implica la metilación de 5-hidroxitriptamina (serotonina). Un método común incluye el uso de yoduro de metilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como dimetilsulfóxido (DMSO) bajo condiciones de reflujo .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 2-metil-5-hidroxitriptamina no están ampliamente documentados, el enfoque general implicaría reacciones de metilación a gran escala con controles de seguridad y pureza adecuados. El uso de reactores de flujo continuo podría mejorar la eficiencia y la escalabilidad del proceso.

Tipos de reacciones:

Oxidación: La 2-metil-5-hidroxitriptamina puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de quinonas.

Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes en condiciones adecuadas.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo indol, particularmente en las posiciones 4 y 7.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución electrofílica.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de amina.

Sustitución: Derivados de triptamina halogenados.

Aplicaciones Científicas De Investigación

La 2-metil-5-hidroxitriptamina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los agonistas del receptor de serotonina.

Biología: El compuesto se emplea en estudios que involucran vías de neurotransmisores y unión a receptores.

Medicina: Investigación sobre sus posibles efectos antidepresivos y su papel en la modulación de los receptores de serotonina.

Industria: Posibles aplicaciones en el desarrollo de fármacos que se dirigen a los receptores de serotonina.

Mecanismo De Acción

La 2-metil-5-hidroxitriptamina ejerce sus efectos principalmente a través de su acción como un agonista completo en el receptor 5-HT3. Este receptor es un canal iónico dependiente de ligando que, cuando se activa, permite el flujo de cationes como sodio y calcio hacia la célula. Esto conduce a la despolarización y al inicio de varias vías de señalización intracelular. La interacción del compuesto con el receptor 5-HT3 es responsable de sus posibles efectos antidepresivos y ansiolíticos .

Compuestos similares:

5-Hidroxitriptamina (serotonina): El principal neurotransmisor relacionado con la 2-metil-5-hidroxitriptamina.

5-Metoxitriptamina: Otro derivado de la triptamina con propiedades de unión a receptores similares.

α-Metil-5-hidroxitriptamina: Un compuesto con similitudes estructurales y actividad receptora similar.

Singularidad: La 2-metil-5-hidroxitriptamina es única debido a su actividad agonista selectiva en el receptor 5-HT3, lo que la distingue de otros derivados de la triptamina que pueden tener afinidades de receptor más amplias o diferentes .

Comparación Con Compuestos Similares

5-Hydroxytryptamine (Serotonin): The primary neurotransmitter related to 2-Methyl-5-hydroxytryptamine.

5-Methoxytryptamine: Another tryptamine derivative with similar receptor binding properties.

α-Methyl-5-hydroxytryptamine: A compound with structural similarities and similar receptor activity.

Uniqueness: 2-Methyl-5-hydroxytryptamine is unique due to its selective agonist activity at the 5-HT3 receptor, which distinguishes it from other tryptamine derivatives that may have broader or different receptor affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.